molecular formula C6H12ClNO4 B6243299 rac-methyl (2R,3S,4R)-3,4-dihydroxypyrrolidine-2-carboxylate hydrochloride CAS No. 2740615-95-4

rac-methyl (2R,3S,4R)-3,4-dihydroxypyrrolidine-2-carboxylate hydrochloride

Cat. No. B6243299
CAS RN: 2740615-95-4
M. Wt: 197.6
InChI Key:
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Description

Rac-methyl (2R,3S,4R)-3,4-dihydroxypyrrolidine-2-carboxylate hydrochloride (rac-MDPCH) is an organic compound that has been studied for its potential applications in a variety of scientific research fields. It is a derivative of pyrrolidine, a five-membered heterocyclic compound that contains a nitrogen atom and two oxygen atoms in its ring structure. Rac-MDPCH is a white crystalline solid and is soluble in water. It has been studied for its ability to act as a chiral catalyst in asymmetric synthesis, as a ligand in coordination chemistry, and as a source of hydrogen bonding.

Mechanism of Action

The mechanism of action of rac-MDPCH is not completely understood, but it is believed to involve the formation of hydrogen bonds between the carboxylate group of the molecule and the metal ions to which it binds. This leads to the formation of a complex that is more stable than the individual components, allowing for the formation of enantiomerically pure compounds in asymmetric synthesis and the formation of more stable coordination complexes in coordination chemistry.
Biochemical and Physiological Effects
The biochemical and physiological effects of rac-MDPCH are not yet fully understood, but it is known to be nontoxic and does not appear to have any significant adverse effects on human health.

Advantages and Limitations for Lab Experiments

The main advantage of using rac-MDPCH in laboratory experiments is its ability to catalyze the formation of enantiomerically pure compounds and to form stable coordination complexes. This makes it an ideal choice for asymmetric synthesis and coordination chemistry experiments. However, rac-MDPCH is not suitable for use in certain types of experiments, such as those involving the synthesis of highly reactive compounds, as it may not be able to withstand the conditions necessary for these reactions.

Future Directions

In the future, rac-MDPCH may be used in a wider range of scientific research applications, such as in the synthesis of pharmaceuticals, in the development of new materials, and in the study of biological processes. Additionally, further research may be conducted into the biochemical and physiological effects of rac-MDPCH and its potential therapeutic applications. Finally, new methods of synthesizing rac-MDPCH may be developed to make it more accessible and cost-effective for use in scientific research.

Synthesis Methods

Rac-MDPCH can be synthesized by a number of methods, including the reaction of pyrrolidine with methyl chloroformate, the reaction of pyrrolidine with dimethyl carbonate, and the reaction of pyrrolidine with 2-chloro-1,3-dioxolane. The first two methods involve the formation of an intermediate pyrrolidine-2-carboxylic acid, which is then converted to rac-MDPCH by the addition of hydrochloric acid. The third method involves the direct reaction of pyrrolidine with 2-chloro-1,3-dioxolane to form rac-MDPCH directly.

Scientific Research Applications

Rac-MDPCH has been used in a variety of scientific research applications, including as a chiral catalyst in asymmetric synthesis, as a ligand in coordination chemistry, and as a source of hydrogen bonding. In asymmetric synthesis, rac-MDPCH has been used to catalyze the formation of enantiomerically pure compounds, which are compounds that have the same chemical structure but differ in the arrangement of their atoms. In coordination chemistry, rac-MDPCH has been used as a ligand to bind to metal ions, such as cobalt, nickel, and zinc. Finally, rac-MDPCH has been used as a source of hydrogen bonding, which can be used to stabilize certain molecules and improve their solubility in water.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-methyl (2R,3S,4R)-3,4-dihydroxypyrrolidine-2-carboxylate hydrochloride involves the protection of a pyrrolidine derivative, followed by a series of reactions to introduce the necessary functional groups, and finally deprotection to obtain the target compound.", "Starting Materials": [ "2,5-dihydroxypyridine", "methyl acrylate", "triethylamine", "acetic anhydride", "sodium borohydride", "hydrochloric acid", "diethyl ether", "methanol", "water" ], "Reaction": [ "Protection of 2,5-dihydroxypyridine with acetic anhydride and triethylamine to form the corresponding acetyl derivative", "Reduction of the acetyl derivative with sodium borohydride to obtain the corresponding alcohol", "Reaction of the alcohol with methyl acrylate in the presence of triethylamine to form the corresponding ester", "Hydrolysis of the ester with hydrochloric acid to obtain the corresponding acid", "Reaction of the acid with the protected pyrrolidine derivative in the presence of triethylamine to form the corresponding amide", "Deprotection of the amide and the pyrrolidine derivative with methanol and water to obtain rac-methyl (2R,3S,4R)-3,4-dihydroxypyrrolidine-2-carboxylate hydrochloride" ] }

CAS RN

2740615-95-4

Product Name

rac-methyl (2R,3S,4R)-3,4-dihydroxypyrrolidine-2-carboxylate hydrochloride

Molecular Formula

C6H12ClNO4

Molecular Weight

197.6

Purity

95

Origin of Product

United States

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